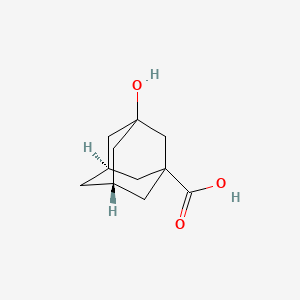

1-Carboxy-3-adamantanol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H16O3 |

|---|---|

Molekulargewicht |

196.24 g/mol |

IUPAC-Name |

(5S,7R)-3-hydroxyadamantane-1-carboxylic acid |

InChI |

InChI=1S/C11H16O3/c12-9(13)10-2-7-1-8(3-10)5-11(14,4-7)6-10/h7-8,14H,1-6H2,(H,12,13)/t7-,8+,10?,11? |

InChI-Schlüssel |

CJJMAWPEZKYJAP-JZVMUCMXSA-N |

Isomerische SMILES |

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)O)C(=O)O |

Kanonische SMILES |

C1C2CC3(CC1CC(C2)(C3)O)C(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Carboxylation Approaches to 1-Carboxy-3-adamantanol

Direct methods aim to introduce the necessary functional groups in a streamlined manner, often involving sequential carboxylation and oxidation reactions.

The carboxylation of 1-adamantanol (B105290) is a well-established method, typically employing the Koch-Haaf reaction conditions. orgsyn.org This reaction involves treating 1-adamantanol with formic acid in the presence of a strong acid, such as sulfuric acid, to yield 1-adamantanecarboxylic acid. orgsyn.org While this method efficiently introduces the carboxyl group at a bridgehead position, it does not directly yield this compound. To obtain the target compound, a subsequent oxidation step is necessary to introduce the hydroxyl group at the 3-position of the adamantane (B196018) nucleus.

A more efficient approach involves a one-pot synthesis that combines carboxylation and oxidation steps sequentially. google.com This process begins with the carboxylation of a suitable adamantane precursor, such as 1-adamantanol, followed by the in-situ oxidation of the resulting 1-adamantanecarboxylic acid. google.com A patented process describes reacting an adamantane compound with a carbon monoxide source in a strong proton acid solution (≥90% concentration) to achieve carboxylation. Subsequently, an oxidizing agent is added to the reaction mixture to introduce a hydroxyl group at a bridgehead C-H bond. google.com

For instance, 1-adamantanol can be carboxylated, and then an oxidizing agent like nitric acid is added to the same reaction vessel. google.com The reaction temperature for the oxidation step is typically maintained between 0°C and 80°C to ensure the reaction proceeds efficiently while minimizing side reactions. google.com This one-pot method provides a more streamlined and potentially higher-yielding route to this compound compared to separate reaction and purification steps. google.com

| Starting Material | Reagents | Reaction Steps | Product | Yield |

| 1-Adamantanol | 1. Carbon monoxide source, Proton acid (≥90%) 2. Oxidizing agent (e.g., Nitric acid) | 1. Carboxylation 2. Oxidation (in-situ) | 3-Hydroxy-adamantane-1-carboxylic acid | Up to 75.2% in the second step google.com |

Indirect Synthetic Routes from Related Adamantane Scaffolds

Indirect routes leverage existing, functionalized adamantane derivatives, converting them into the desired this compound through various chemical transformations.

One synthetic strategy begins with 3-bromo-1-adamantanecarboxylic acid. This intermediate can be synthesized by the bromination of 1-adamantanecarboxylic acid. google.com The conversion of 3-bromo-1-adamantanecarboxylic acid to this compound involves the hydrolysis of the bromo group to a hydroxyl group. This transformation is a key step and can be achieved under suitable hydrolytic conditions. guidechem.com While this pathway is feasible, it has been noted that the synthesis of 3-amino-1-adamantanol from 3-bromo-1-adamantanecarboxylic acid involves the use of sodium azide (B81097), which is explosive and presents safety concerns for industrial applications. google.com

A reported synthesis of 3-hydroxy-1-adamantane carboxylic acid from 1-adamantane carboxylic acid proceeds through bromination followed by hydrolysis, achieving a total yield of 76.5% for these two steps. guidechem.com

| Starting Material | Intermediate | Key Transformation | Product |

| 1-Adamantanecarboxylic Acid | 3-Bromo-1-adamantanecarboxylic Acid | Bromination, then Hydrolysis | 3-Hydroxy-1-adamantanecarboxylic Acid |

A common and practical approach is the direct oxidation of 1-adamantanecarboxylic acid to introduce a hydroxyl group at the 3-position. researchgate.net This method avoids the need for a halogenated intermediate.

Various oxidizing agents can be employed for this transformation. One effective method utilizes a mixture of nitric acid and sulfuric acid. guidechem.com In a study optimizing this reaction, the ideal molar ratio of 1-adamantanecarboxylic acid to nitric acid and concentrated sulfuric acid was found to be 1:2.6:20 at a temperature of 0°C, resulting in a product yield of 77%. guidechem.com This process is advantageous as it avoids the use of bromine, simplifying the procedure and making it more suitable for industrial production. guidechem.com

Alternatively, potassium permanganate (B83412) (KMnO4) in an alkaline medium can be used for the oxidation. who.int Research has shown that this oxidation can proceed with good yields. For instance, one study reported a yield of 85% for the conversion of 1-adamantanecarboxylic acid to 3-hydroxy-1-adamantanecarboxylic acid using KMnO4. who.int

| Starting Material | Oxidizing Agent/Conditions | Product | Yield |

| 1-Adamantanecarboxylic Acid | Nitric acid, Sulfuric acid (0°C) | 3-Hydroxy-1-adamantanecarboxylic Acid | 77% guidechem.com |

| 1-Adamantanecarboxylic Acid | Potassium permanganate (KMnO4) | 3-Hydroxy-1-adamantanecarboxylic Acid | 85% who.int |

Photochemical methods offer alternative pathways for the functionalization of the adamantane core, often under mild conditions. rsc.org One relevant approach is the photocatalytic decarboxylative hydroxylation of carboxylic acids. acs.org This method, driven by visible light and using molecular oxygen, can convert adamantane-1-carboxylic acid into 1-adamantanol. acs.org While this specific reaction results in the loss of the carboxyl group, the underlying principle of using light to generate radical intermediates on the adamantane scaffold could potentially be adapted for the synthesis of this compound.

Another study demonstrated the photoinduced decarboxylation of 3-(N-phthalimido)adamantane-1-carboxylic acid. rsc.org Direct or sensitized excitation of this compound leads to the formation of a radical at the 1-position after decarboxylation. rsc.org This highlights the potential of photochemical strategies to selectively generate reactive intermediates at specific positions on the adamantane cage, which could then be trapped to install the desired functional groups. However, a direct photochemical synthesis of this compound has not been explicitly reported.

| Precursor | Photochemical Method | Product(s) |

| Adamantane-1-carboxylic acid | Photocatalytic decarboxylative hydroxylation | 1-Adamantanol acs.org |

| 3-(N-Phthalimido)adamantane-1-carboxylic acid | Photoinduced decarboxylation | N-(1-Adamantyl)phthalimide rsc.org |

Optimization of Reaction Conditions and Yields

The synthesis of this compound and related derivatives is highly dependent on the precise control of reaction parameters. Factors such as temperature, reagent concentration, and reaction time significantly influence the yield and purity of the final product.

One common route to 1,3-disubstituted adamantanes involves the carboxylation and subsequent functionalization of an adamantane precursor. chemicalbook.com For instance, the synthesis of 3-hydroxyadamantane-1-carboxylic acid can be achieved from 1-adamantanol. google.com In a two-step, one-pot process, 1-adamantanol is first carboxylated to form 1-adamantanecarboxylic acid with a reported yield of 97%. google.com The subsequent oxidation step to introduce the hydroxyl group at the 3-position is more challenging, with reported yields around 25.2%. google.com

The Koch-Haaf reaction is a well-established method for the carboxylation of adamantane derivatives. d-nb.infoorgsyn.org Optimization of this reaction involves careful control of temperature and acid concentration. For example, cooling the reaction mixture to 0°C is crucial to minimize the formation of hydroxylated byproducts. The ratio of sulfuric acid to formic acid is another critical parameter, with a 4:1 ratio often cited as optimal for maximizing carbocation formation while minimizing sulfonation.

In the synthesis of related adamantane derivatives, such as 3-amino-1-adamantanol, reaction conditions are similarly crucial. The bromination of adamantanecarboxylic acid, a potential step in some synthetic pathways, requires careful temperature control, with the reaction proceeding at -20°C to 10°C for an extended period, followed by a shorter reaction time at a higher temperature. google.com

The following table summarizes the impact of various reaction conditions on the yield of key synthetic steps related to this compound and its precursors.

Table 1: Optimization of Reaction Conditions for Adamantane Derivatives

| Precursor | Reaction | Key Parameters | Optimized Conditions | Reported Yield |

|---|---|---|---|---|

| 1-Adamantanol | Carboxylation | Temperature, Reagent Ratio | 0°C, 4:1 H₂SO₄:HCOOH | 97% google.com |

| 1-Adamantanecarboxylic Acid | Oxidation | Temperature, Reaction Time | 50°C, 5 hours | 25.2% google.com |

| Adamantanecarboxylic Acid | Bromination | Temperature, Time | -20°C to 10°C for 48-60h, then 20-30°C for 5h | Not specified google.com |

| 1-Nitroxyadamantane | Carboxylation | Temperature, Time | 18-20°C, 4-24 hours | 90-99% google.com |

Industrial Scalability Considerations for this compound Synthesis

For large-scale production, continuous flow reactor systems offer significant advantages over traditional batch processing. d-nb.info Microreactors, for instance, provide highly efficient mixing, superior heat transfer, precise control over residence time, and enhanced operational safety. d-nb.info The use of such systems can lead to reduced reaction times and improved yields. A study on the Koch-Haaf reaction in a microflow system demonstrated the successful multigram-scale synthesis of 1-adamantanecarboxylic acid in about one hour. d-nb.info

Reagent recycling is another key aspect of sustainable and cost-effective industrial synthesis. In the Koch-Haaf reaction, for example, the large quantities of sulfuric acid used can be recovered through distillation, thereby reducing waste and operational costs. Similarly, the choice of reagents and solvents is critical. While some laboratory methods may employ expensive or hazardous materials, industrial processes often necessitate the use of safer and more economical alternatives. For example, while thionyl chloride is effective for certain chlorination reactions, its use on an industrial scale requires careful handling and containment. acs.org

The purification of the final product is also a major consideration for industrial scalability. Multi-stage crystallization techniques, often involving the use of aqueous sodium hydroxide (B78521) and hydrochloric acid, can be employed to achieve pharmaceutical-grade purity (>99%).

The table below outlines key considerations for the industrial-scale synthesis of adamantane derivatives.

Table 2: Industrial Scalability Factors for Adamantane Derivative Synthesis

| Factor | Consideration | Potential Solution |

|---|---|---|

| Process Technology | Batch vs. Continuous | Continuous flow reactors, microreactors for improved control and safety d-nb.info |

| Reagent Management | Cost and Waste | Recycling of reagents like sulfuric acid |

| Safety | Hazardous Materials | Use of less hazardous reagents where possible, robust containment systems acs.orggoogle.com |

| Purification | Purity Requirements | Multi-stage crystallization |

| Cost-Effectiveness | Overall Process Efficiency | Optimization of reaction yields, reduction of reaction times, and reagent recycling acs.orgd-nb.info |

Chemical Reactivity and Derivatization Strategies

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization, allowing for the formation of esters, amides, and other related functional groups. Its reactivity is typical of other carboxylic acids, though influenced by the bulky adamantane (B196018) cage.

Esterification of the carboxylic acid group in 1-Carboxy-3-adamantanol is a common transformation used to modify the compound's polarity and steric profile. The most frequently employed method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in large excess as the solvent, and water is removed as it forms. masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.com

Table 1: Representative Esterification Reactions

| Reactant Alcohol | Acid Catalyst | Typical Conditions | Product |

|---|---|---|---|

| Methanol | Sulfuric Acid (H₂SO₄) | Reflux | Methyl 3-hydroxyadamantane-1-carboxylate |

| Ethanol | Tosic Acid (TsOH) | Reflux, Dean-Stark trap | Ethyl 3-hydroxyadamantane-1-carboxylate |

Studies on various adamantane carboxylic acid esters have been conducted to understand their reactivity, particularly in oxidation reactions. researchgate.net

The carboxylic acid moiety can be converted into an amide through reaction with ammonia or a primary or secondary amine. These reactions typically require activation of the carboxylic acid or harsh reaction conditions due to the lower nucleophilicity of amines compared to alcohols. One common strategy involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine. Alternatively, direct condensation can be achieved by heating the carboxylic acid and amine, often with the removal of water.

The synthesis of N-adamantylated amides has been achieved by reacting 1-bromo- or 1-hydroxyadamantane with nitriles (Ritter reaction) or with pre-formed amides in the presence of manganese catalysts. researchgate.net These methods highlight the stability of the adamantyl cation and its utility in forming C-N bonds. For this compound, direct coupling with an amine using standard peptide coupling reagents (e.g., DCC, EDC) provides a milder and more efficient route to the corresponding amide.

Table 2: Common Amidation Strategies

| Amine | Coupling Method | Conditions | Product Example |

|---|---|---|---|

| Ammonia | Acyl chloride intermediate | Room Temperature | 3-Hydroxyadamantane-1-carboxamide |

| Glycine methyl ester | EDC/HOBt coupling | Room Temperature, DMF | Methyl 2-((3-hydroxyadamantane-1-carbonyl)amino)acetate |

Decarboxylation, the removal of the carboxyl group, is a key transformation. For adamantane carboxylic acids, this can be achieved through photoinduced processes. Research has shown that adamantane amino acids, when activated by a phthalimide group, can undergo a photoinduced electron transfer (PET) followed by decarboxylation. researchgate.net This process generates an adamantyl radical intermediate. researchgate.net

The reaction proceeds more efficiently under acetone sensitization, which promotes the formation of the phthalimide triplet excited state. researchgate.net The resulting adamantyl radical can be trapped by other molecules, such as alkenes or oxygen, to form new adducts or alcohol products, respectively. researchgate.net This method provides a pathway to functionalize the adamantane cage at the position of the former carboxyl group.

Transformations of the Hydroxyl Moiety

The tertiary hydroxyl group at the C-3 position is less reactive than the carboxylic acid. Its transformations typically require conditions that favor the formation of the stable tertiary adamantyl cation or involve powerful oxidizing agents.

The tertiary alcohol at a bridgehead position of the adamantane skeleton is generally resistant to oxidation under standard conditions. Unlike primary or secondary alcohols, its oxidation cannot proceed via the formation of a carbonyl group without cleavage of a carbon-carbon bond. Strong oxidizing agents and harsh conditions would be required, which could potentially lead to the degradation of the adamantane cage.

While methods exist for the synthesis of 3-hydroxy-1-adamantanecarboxylic acid through the oxidation of the C-H bond in 1-adamantanecarboxylic acid using agents like nitric acid in sulfuric acid, the reverse process—oxidizing the existing tertiary alcohol—is not a common synthetic route. researchgate.netgoogle.com Investigations into the metabolism of adamantane-containing bioactive substances show that hydroxylation at tertiary carbons is a common metabolic pathway, but further oxidation of these tertiary alcohols is not typically observed. diva-portal.org

The hydroxyl group is a poor leaving group and must first be activated for substitution reactions to occur. libretexts.org In the presence of a strong acid, the hydroxyl group can be protonated to form a good leaving group, water. The departure of water generates a highly stable tertiary adamantyl cation intermediate. This cation can then be attacked by a variety of nucleophiles to yield 1,3-disubstituted adamantane derivatives.

This SN1-type mechanism is characteristic of adamantane chemistry at the bridgehead positions. The stability of the adamantyl cation facilitates these reactions. For instance, treatment with hydrobromic acid can convert the hydroxyl group into a bromide. Similarly, reaction in the presence of nitriles under acidic conditions (a Ritter-type reaction) can lead to the formation of an amide after hydrolysis, providing a route to compounds like 3-amino-1-adamantanol. google.com

Table 3: Nucleophilic Substitution of the Hydroxyl Group

| Reagent/Nucleophile | Acid Catalyst | Product |

|---|---|---|

| Hydrobromic Acid (HBr) | HBr (conc.) | 1-Bromo-3-carboxyadamantane |

| Acetonitrile (CH₃CN) | Sulfuric Acid (H₂SO₄) | 1-Acetamido-3-carboxyadamantane (after hydrolysis) |

C-H Functionalization Reactions on the Adamantane Core

The adamantane core is characterized by its robust sp³-hybridized carbon framework, which includes tertiary (bridgehead) and secondary (methylene) C-H bonds. Direct functionalization of these C-H bonds presents a powerful strategy for elaborating the structure of this compound, avoiding the need for pre-functionalized starting materials chemrxiv.orgnih.gov. Radical-mediated reactions are particularly well-suited for activating the strong C-H bonds of the adamantane cage chemrxiv.orgnih.gov.

Recent advancements in photoredox and hydrogen-atom transfer (HAT) catalysis have enabled highly selective C-H functionalization of adamantanes chemrxiv.org. These methods often show a preference for the tertiary C-H bonds at the bridgehead positions due to the relative stability of the resulting tertiary radical intermediate. For this compound, the remaining two unsubstituted bridgehead positions (C5 and C7) are prime targets for such functionalization.

A variety of functional groups can be introduced onto the adamantane core through these methods. For instance, C-H alkylation can be achieved with excellent chemoselectivity for the strong tertiary C-H bonds of adamantanes in polyfunctional molecules chemrxiv.org. This suggests that in the presence of the carboxyl and hydroxyl groups of this compound, selective functionalization of the adamantane cage is feasible.

The general mechanism for a photocatalytic C-H functionalization involves the generation of a highly reactive radical species that can abstract a hydrogen atom from the adamantane core. The resulting adamantyl radical can then engage in various bond-forming reactions. The selectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions.

| Reaction Type | Reagents and Conditions | Functional Group Introduced | Potential Position on this compound | Reference |

|---|---|---|---|---|

| Photocatalytic Alkylation | Photocatalyst (e.g., Iridium complex), H-atom transfer catalyst, Alkene | Alkyl group | C5 or C7 | chemrxiv.org |

| Radical Carbonylation | Radical initiator, CO, Alcohol | Ester | C5 or C7 | nih.gov |

| Oxidative Carbonylation | Phthalimide-N-oxyl (PINO) radical, O₂, CO | Carboxylic acid | C5 or C7 | chemrxiv.org |

Formation of Bifunctional Adamantane Derivatives

The strategic functionalization of the C-H bonds on the adamantane core of this compound can lead to the synthesis of novel bifunctional derivatives. These molecules, possessing three distinct functional groups, can serve as versatile building blocks in medicinal chemistry and materials science.

A notable example of creating bifunctional adamantanes involves the direct C-H functionalization of 1-adamantanecarboxylic acid with azoles in the presence of a strong acid mdpi.com. This reaction proceeds via the formation of an adamantyl cation at a bridgehead position, which is then attacked by the nitrogen of the azole ring. This method successfully introduces a new functional group at a tertiary C-H position, yielding orthogonally substituted bifunctional adamantane ligands mdpi.com.

Applying this strategy to this compound could potentially lead to the introduction of an azole group at either the C5 or C7 position, resulting in a trifunctional molecule with carboxylic acid, hydroxyl, and azole moieties. The reaction conditions would need to be carefully optimized to account for the presence of the hydroxyl group.

The resulting bifunctional (or trifunctional, in the case of a derivatized this compound) adamantane derivatives can act as angle-shaped building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs) mdpi.com. The rigid adamantane core provides a well-defined geometry, while the multiple functional groups offer various coordination sites for metal ions.

| Reactant | Reaction Type | Product | Potential Application | Reference |

|---|---|---|---|---|

| 1H-1,2,4-Triazole | C-H Amination (cationic) | 1-Carboxy-3-hydroxy-5-(1,2,4-triazol-1-yl)adamantane | Coordination polymers, Ligand design | mdpi.com |

| 1H-Tetrazole | C-H Amination (cationic) | 1-Carboxy-3-hydroxy-5-(tetrazol-1-yl)adamantane | Coordination polymers, Ligand design | mdpi.com |

Stereochemical Aspects of Derivatization Reactions

The stereochemistry of this compound and its derivatives is an important consideration in their synthesis and application. The adamantane cage itself is achiral due to its high symmetry (Td point group for adamantane). However, substitution at the bridgehead positions can lead to chirality.

This compound, with two different substituents at the 1 and 3 positions, is itself achiral as it possesses a plane of symmetry passing through the C1-C3 axis and bisecting the methylene (B1212753) bridges. However, the introduction of a third, different substituent at another bridgehead position (e.g., C5) would create a chiral molecule. For instance, the functionalization of a C-H bond at C5 or C7 would lead to a chiral derivative.

Controlling the stereochemistry during the derivatization of the adamantane core is a significant challenge. Due to the free rotation around the C-C bonds of the adamantane framework, directing groups often have limited influence on the stereochemical outcome of reactions at remote positions. However, the inherent rigidity of the cage can sometimes lead to predictable stereochemical outcomes.

In cases where a chiral center is generated, the reaction will typically produce a racemic mixture unless a chiral catalyst or auxiliary is employed. The development of stereoselective C-H functionalization reactions for adamantanes is an active area of research. The ability to control the spatial arrangement of functional groups on the adamantane scaffold is crucial for applications where specific three-dimensional orientations are required, such as in the design of enzyme inhibitors or chiral catalysts.

While specific studies on the stereoselective derivatization of this compound are limited, the principles of stereocontrol developed for other substituted adamantanes would be applicable. These may include the use of chiral directing groups or the development of enantioselective catalytic systems capable of differentiating between the enantiotopic C-H bonds of a prochiral intermediate.

Mechanistic Investigations of Reactions Involving 1 Carboxy 3 Adamantanol

Elucidation of Reaction Pathways and Intermediates

The functionalization of the adamantane (B196018) skeleton often proceeds through carbocation or radical intermediates due to the stability of these species at the bridgehead positions. nih.govrsc.org

Carbocation Intermediates: In strongly acidic media, such as concentrated sulfuric acid, adamantane derivatives readily form carbocations at the tertiary bridgehead carbons. mdpi.com For instance, the reaction of 1-adamantanecarboxylic acid with azoles in concentrated sulfuric acid proceeds through the formation of an adamantyl carbocation, which then reacts with the azole. mdpi.com This inherent tendency to form stable carbocations is a key feature of adamantane chemistry. researchgate.net The transformation of endo-tetrahydrodicyclopentadiene (B1210996) to adamantane, catalyzed by aluminum chloride, is a classic example of a complex rearrangement proceeding through multiple carbocationic intermediates. researchgate.net

Radical Intermediates: Radical-based functionalization reactions are also common for adamantane derivatives. nih.gov These reactions often involve a hydrogen atom abstraction from a C-H bond to generate an adamantyl radical. rsc.org For example, irradiation of a 1,3-adamantane derivative can induce a photoinduced electron transfer followed by decarboxylation, leading to the formation of radical intermediates. irb.hr These radicals can then participate in addition reactions. irb.hr Similarly, the reaction of adamantane with aryl isocyanides, catalyzed by ferrocene, is thought to proceed via an adamantyl radical formed by hydrogen atom abstraction. rsc.org

Reaction Intermediates in Specific Reactions:

Nitration: The nitration of 1-adamantyl-bearing aromatic ketones can be complex. At higher temperatures, cleavage of the starting material can occur, yielding adamantane-1-carboxylic acid. semanticscholar.org At lower temperatures, nitration proceeds, but the mechanism can be influenced by the formation of complexes between the nitrating agent and the carbonyl group. semanticscholar.org

Synthesis of 1,3-Adamantanediol (B44800): The synthesis of 1,3-adamantanediol from 3-hydroxyadamantane-1-carboxylic acid involves chlorination and decarbonylation steps. acs.org The reaction with thionyl chloride initially forms an acyl chloride intermediate. acs.org

Synthesis of 3-Amino-1-adamantanol: The synthesis of 3-amino-1-adamantanol from 3-bromoadamantane-1-carboxylic acid involves a Curtius rearrangement, which proceeds through a bromo-acyl azide (B81097) intermediate that rearranges to an isocyanate, followed by hydrolysis. guidechem.com Another route from adamantane carboxylic acid utilizes a Ritter reaction. researchgate.net

Solvolysis of 1-Adamantyl Chlorothioformate: The solvolysis of 1-adamantyl chlorothioformate proceeds through an ionization pathway, forming an adamantyl carbocation intermediate. mdpi.com

The table below summarizes some of the key intermediates identified in reactions involving adamantane derivatives.

| Reaction | Starting Material | Key Intermediate(s) |

| Azole Adamantylation | 1-Adamantanecarboxylic acid | Adamantyl carbocation |

| Photochemical Decarboxylation | 1,3-Adamantane derivative | Adamantyl radical, Carbanion |

| Nitration of Adamantyl Aromatic Ketones | 1-Adamantyl aromatic ketone | Nitronium-carbonyl complex |

| Synthesis of 1,3-Adamantanediol | 3-Hydroxyadamantane-1-carboxylic acid | Acyl chloride |

| Curtius Rearrangement | 3-Bromoadamantane-1-carboxylic acid | Bromo-acyl azide, Isocyanate |

| Solvolysis | 1-Adamantyl chlorothioformate | Adamantyl carbocation |

Kinetic Studies and Determination of Rate-Determining Steps

Kinetic studies are crucial for understanding the sequence of events in a reaction and identifying the slowest step, known as the rate-determining step. labxchange.org For reactions involving 1-Carboxy-3-adamantanol and related compounds, the formation of the adamantyl carbocation or the cleavage of a C-H bond is often the rate-determining step.

In the oxidation of adamantane carboxylic acid esters using a mixture of sulfuric and nitric acid, the reaction follows pseudo-first-order kinetics. researchgate.net The rate-determining step in this oxidation process is the cleavage of the adamantane C-H bond. researchgate.net This is supported by a primary kinetic isotope effect of 2.9 ± 0.3. researchgate.net

The solvolysis of 1-adamantyl chlorothioformate has been studied kinetically in various hydroxylic solvents. mdpi.com The rates are comparable to other adamantyl systems that proceed via an ionization pathway, suggesting the formation of the carbocation is the slow step. mdpi.com The Grunwald-Winstein equation is a useful tool for analyzing the mechanism of such solvolysis reactions. mdpi.com

In SN1 reactions, which are common for adamantyl systems, the formation of the carbocation intermediate is the rate-determining step. masterorganicchemistry.com This step has the highest activation energy in the reaction profile. labxchange.orgmasterorganicchemistry.com

The table below presents kinetic data for the oxidation of some adamantane carboxylic acid esters.

| Substrate | Effective Rate Constant (k_eff), s⁻¹ |

| Adamantane-1-carboxylic acid ester | Data not specified |

| Adamantane derivative with ethyl group | Increased reactivity |

| Adamantane derivative with methyl group | Reduced reactivity |

| Adamantane derivative with ethoxycarbonyl group | Reduced reactivity |

| Adamantane derivative with ethoxycarbonylmethyl group | Reduced reactivity |

| Data from oxidation in H₂SO₄–HNO₃ system. researchgate.net |

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful technique used to trace the fate of atoms or functional groups during a chemical reaction, providing invaluable mechanistic information. nih.govnih.gov By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen), researchers can follow its path and elucidate reaction mechanisms. nih.govimist.maibs.fr

In the context of adamantane chemistry, isotopic labeling has been employed to confirm the presence of specific intermediates. For instance, in the photochemical decarboxylation of a 1,3-adamantane derivative, irradiation in deuterated solvents led to the regiospecific incorporation of deuterium. irb.hr This observation provided strong evidence for the existence of both radical and carbanion intermediates in the reaction pathway. irb.hr

While direct isotopic labeling studies specifically on this compound are not extensively reported in the provided search results, the principles are broadly applicable. For example, in the study of metabolic pathways of drugs derived from adamantane compounds, the incorporation of ¹⁴C or deuterium at specific positions allows for tracking the metabolic fate using techniques like LC-MS/MS.

The general approach for using isotopic labeling to study the mechanism of a reaction involving this compound could involve:

¹³C-labeling of the carboxyl group: This would allow for tracking the fate of the carboxyl group, for example, in decarboxylation reactions.

Deuterium labeling at specific positions on the adamantane cage: This would help in determining which C-H bonds are broken in oxidation or functionalization reactions, as demonstrated by the primary kinetic isotope effect in the oxidation of adamantane esters. researchgate.net

Influence of Substituents on Reaction Mechanisms

The nature and position of substituents on the adamantane ring can significantly influence the reaction mechanism and regioselectivity.

In the nitration of 1-adamantyl-bearing aromatic ketones, the position of the carbonyl group relative to the benzene (B151609) ring plays a crucial role. semanticscholar.org When the carbonyl is conjugated with the ring, it deactivates the ring towards electrophilic substitution. When isolated by a methylene (B1212753) group, it acts as a σ-inductive withdrawing group. semanticscholar.org The presence of the bulky adamantane substituent can also lead to steric hindrance, affecting the ortho/meta/para ratio of the nitrated products. semanticscholar.org

In the oxidation of adamantane carboxylic acid esters, the presence of an electron-donating ethyl group at a bridgehead position increases the reactivity towards oxidation. researchgate.net Conversely, electron-withdrawing groups like methyl, ethoxycarbonyl, and ethoxycarbonylmethyl groups decrease the reactivity. researchgate.net This is consistent with a rate-determining step involving the formation of a positive charge (carbocation) or the cleavage of a C-H bond which is facilitated by electron-donating groups.

The table below illustrates the effect of substituents on the reactivity of adamantane derivatives in oxidation reactions.

| Substituent at Bridgehead Position | Effect on Reactivity |

| Ethyl | Increases reactivity |

| Methyl | Reduces reactivity |

| Ethoxycarbonyl | Reduces reactivity |

| Ethoxycarbonylmethyl | Reduces reactivity |

| Qualitative effects observed in the oxidation of adamantane carboxylic acid esters in H₂SO₄–HNO₃. researchgate.net |

Directed Functionalization Mechanistic Principles

Directed functionalization utilizes a directing group to control the regioselectivity of a C-H bond activation, enabling the functionalization of a specific, otherwise unreactive, position. nih.govcuni.cz This is particularly important for complex molecules like adamantane derivatives.

Palladium-catalyzed C-H activation is a common strategy. nih.govcuni.cz The mechanism typically involves the coordination of the palladium catalyst to a directing group on the substrate. This brings the catalyst into proximity to a specific C-H bond, facilitating its cleavage and the formation of a cyclometalated intermediate. nih.gov Subsequent steps, such as oxidative addition or transmetalation, followed by reductive elimination, lead to the functionalized product. nih.gov

For adamantane derivatives, the carboxyl group itself can act as a directing group. nih.gov For example, in the palladium(II)-catalyzed arylation of β-C(sp³)–H bonds, a carboxyl group can direct the functionalization. nih.gov The use of bulky carboxylic acid ligands, such as 1-adamantanecarboxylic acid, can be key in some catalytic cycles, influencing ligand exchange and the formation of specific intermediates. nih.gov

The general principle of directed functionalization in adamantanes involves overcoming the inherent reactivity preference for the tertiary (bridgehead) positions by using a directing group to favor functionalization at a secondary (methylene) position. cuni.cz This allows for the synthesis of 1,2-disubstituted adamantane derivatives, which are otherwise difficult to access. cuni.cz

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Structure and Reactivity

Quantum chemical calculations offer a microscopic lens to examine the fundamental properties of 1-Carboxy-3-adamantanol, elucidating its electronic structure and predicting its reactivity.

Computational analyses using methods like Density Functional Theory (DFT) can reveal the frontier molecular orbital characteristics. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. For substituted adamantanes, the electronic properties are significantly influenced by the nature of the substituent groups. For instance, electron-withdrawing groups can affect the electronic properties of the adamantane (B196018) core.

Quantum chemical calculations are pivotal in identifying and characterizing transition states, which are high-energy species that exist transiently during a chemical reaction. In the context of reactions involving this compound, such as its conversion to other adamantane derivatives, transition state analysis helps to understand the reaction barriers and kinetics. For example, in the decarbonylation of an acyl chloride derived from an adamantane carboxylic acid, the transition state for the elimination of carbon monoxide can be located and its structure and energy calculated. Supporting information for some studies includes transition-state imaginary frequency vibrations and Intrinsic Reaction Coordinate (IRC) paths for such reactions. acs.org

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has proven to be a powerful and versatile method for investigating the mechanisms of complex organic reactions.

DFT calculations allow for the determination of key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for reactants, intermediates, transition states, and products. These parameters are crucial for understanding the feasibility and spontaneity of a reaction. In a study on the synthesis of 1,3-adamantanediol (B44800) from 3-hydroxyadamantane-1-carboxylic acid, DFT was used to investigate the reaction mechanism, which involves chlorination, decarbonylation, and hydrolysis. acs.orgacs.org The calculation of these thermodynamic parameters helps to construct a detailed energy profile of the entire reaction sequence.

A systematic theoretical study of the Ag(I)-catalyzed decarboxylative chlorination of carboxylic acids, a reaction type relevant to adamantane carboxylic acids, assumed a catalytic cycle involving four steps, with calculations supporting the proposed mechanism. researchgate.net The free energies for the oxidation of adamantane-1-carboxylate have also been investigated using DFT. researchgate.net

Table 1: Calculated Thermodynamic Data for a Reaction Intermediate

| Parameter | Value (kcal/mol) |

|---|---|

| Free Energy of Activation | Data not available in search results |

| Enthalpy of Reaction | Data not available in search results |

| Entropy Change | Data not available in search results |

By calculating the energies of all stationary points (reactants, intermediates, transition states, and products) on a potential energy surface, an energy landscape for a reaction can be mapped. This provides a comprehensive picture of the reaction pathway. For the synthesis of 1,3-adamantanediol from 3-hydroxyadamantane-1-carboxylic acid, the reaction mechanism was investigated by combining experimental data with DFT calculations. acs.orgacs.orgfigshare.com This combined approach allows for the elucidation of the most favorable reaction pathway and helps to explain the observed product selectivity. Potential energy surfaces for the oxidation of adamantane-1-carboxylate by a silver complex have been computationally explored. researchgate.net

Table 2: Key Intermediates and Transition States in a Proposed Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | Data not available in search results |

| Intermediate 1 | Acyl chloride derivative | Data not available in search results |

| Transition State 1 | Decarbonylation TS | Data not available in search results |

| Intermediate 2 | Adamantyl cation | Data not available in search results |

| Product | 1,3-Dichloro adamantane | Data not available in search results |

Molecular Modeling and Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound were not found, this technique is widely used to study the dynamic behavior of adamantane derivatives and their interactions with other molecules. MD simulations can provide insights into how these molecules behave in solution, how they interact with biological targets, and the conformational changes they undergo over time. ruc.dkmdpi.comacs.org For instance, MD simulations have been used to study the orientation of charged adamantane derivatives within cyclodextrin (B1172386) cavities and to investigate the stability of ligand-protein complexes. ruc.dkmdpi.com Such studies often employ force fields like CHARMM to describe the interactions between atoms. ruc.dk

Conformational Analysis of Adamantane Derivatives

The adamantane cage is a rigid, diamondoid structure, which significantly limits the conformational flexibility of its derivatives. Computational studies, therefore, focus on the orientation of substituents and the subtle conformational changes they can induce. The primary goal of conformational analysis is to determine the preferred spatial arrangement of a molecule and the energy barriers between different conformations.

Methods such as dynamic nuclear magnetic resonance (NMR) spectroscopy and molecular mechanics (MM) calculations are employed to study these properties. acs.orgacs.org For instance, dynamic 13C NMR spectroscopy has been used to determine the energy barriers for the interconversion of conformational enantiomers (atropisomers) in pyridine-substituted adamantane derivatives. acs.org These experimental findings often show a strong correlation with results from MM calculations. acs.org

X-ray diffraction studies on adamantane derivatives provide precise data on bond lengths and angles in the solid state. rsc.orgconicet.gov.arresearchgate.net These studies confirm that the cyclohexane (B81311) rings within the adamantane core typically maintain a stable chair conformation. researchgate.net The conformation of the entire molecule, particularly the orientation of flexible side chains, is often stabilized by intramolecular hydrogen bonds. For example, in certain 1-(adamantane-1-carbonyl) thioureas, an N-H···O=C hydrogen bond leads to the formation of a stable pseudo-six-membered ring. conicet.gov.arresearchgate.net The specific conformation (e.g., S-shape vs. U-shape) can be dictated by the substitution pattern on the thiourea (B124793) core. conicet.gov.ar

Simulation of Molecular Interactions

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, used to model the physical movements of atoms and molecules over time. These simulations provide a detailed view of how adamantane derivatives interact with their biological environment, such as cell membranes or protein targets. arxiv.orgnih.gov

One area of significant interest is the interaction of adamantane derivatives with lipid bilayers. MD simulations have been used to calculate the potential of mean force for adamantanes within a membrane, revealing a preference for the interfacial region of the lipid bilayer. nih.gov While protonated species are more favorable in this region, they face a large energy barrier at the center of the membrane. nih.gov In contrast, neutral (deprotonated) species show no such barrier, suggesting they are the form that permeates the membrane. nih.gov This understanding is crucial for drug delivery and explaining the mechanisms of action for adamantane-based drugs. nih.gov

MD simulations are also employed to assess the stability of a ligand-protein complex predicted by docking studies. nih.govsemanticscholar.org By simulating the complex over tens to hundreds of nanoseconds, researchers can observe the stability of the binding pose, the flexibility of protein loops in the binding site, and the persistence of key intermolecular interactions, such as hydrogen bonds. nih.govsemanticscholar.org This helps to validate docking results and provides a more dynamic picture of the molecular recognition process. nih.gov

Table 2: Examples of Molecular Dynamics (MD) Simulation Studies on Adamantane Derivatives

| System Simulated | Simulation Time | Key Findings | Reference |

|---|---|---|---|

| Adamantane derivatives (Amantadine, Rimantadine) in a POPC lipid bilayer | Not specified | Compounds prefer the interfacial region of the bilayer; the neutral form is the likely permeant species. | nih.gov |

| N'-[(1E)-(2,6-dichlorophenyl-methylidene]adamantane-1-carbohydrazide complexed with a protein | 100 ns | The simulation confirmed the stability of the protein-ligand complex, supporting its potential antiviral activity. | semanticscholar.orgtandfonline.com |

| Adamantane derivatives in the AdoMet-binding site of Dengue Virus NS5MTase | Not specified | MD simulations verified docking results and demonstrated the flexibility of a protein loop within the binding pocket. | nih.gov |

In Silico Prediction of Compound Interactions

In silico methods, particularly molecular docking, play a vital role in modern drug discovery by predicting how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. mdpi.com This technique places the ligand into the target's binding site in various orientations and conformations, calculating a score to estimate the binding affinity. nih.gov

Adamantane derivatives have been extensively studied using these methods against a range of biological targets. For example, docking studies have explored the binding of adamantane derivatives to the influenza M2 channel, cholinesterase enzymes, and the Dengue virus methyltransferase. nih.govnih.govresearchgate.net These studies help to elucidate the binding mode and identify key hydrophobic and hydrophilic interactions that contribute to the ligand's affinity. nih.gov The results often show good correlation with experimental data, demonstrating that the bulky adamantyl group plays a predominant role in binding, often through hydrophobic interactions within the target's active site. nih.govresearchgate.net

A notable application is the in silico screening of adamantane-linked triazoles as potential inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. mdpi.comresearchgate.net Docking studies predicted that these compounds could fit within the enzyme's active site, with the adamantane moiety buried in a hydrophobic pocket. mdpi.com The models showed that the compounds could form crucial hydrogen bond interactions with key catalytic residues, such as Ser170 and Tyr183. mdpi.comresearchgate.net Based on initial docking results, new compounds can be designed in silico to improve binding affinity and interaction profiles. nih.gov

Table 3: In Silico Molecular Docking Studies of Adamantane Derivatives

| Target Protein | Adamantane Derivative(s) | Docking Software | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| 11β-HSD1 | Adamantane-linked 1,2,4-triazole (B32235) N-Mannich bases | Not specified | -7.50 to -8.92 | Ser170, Tyr183 | mdpi.comresearchgate.net |

| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Adamantane-1-carboxylic acid hydrazide and derivatives | Surflex-Dock | Not specified in kcal/mol, but stronger interactions predicted for BChE | Hydrophobic residues in the active site gorge | nih.govresearchgate.net |

| Dengue Virus NS5MTase | Urea (B33335) derivatives of adamantane | GOLD, Glide, Dock | Not specified in kcal/mol, but consistent binding modes found | AdoMet-binding site residues | nih.gov |

| Sigma-2 Receptor | Novel adamantane-based compounds | Not specified | Not specified | Not specified | nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of 1-Carboxy-3-adamantanol, providing information on the chemical environment of each proton and carbon atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the protons of the adamantane (B196018) cage and the hydroxyl and carboxyl functional groups. The high symmetry of the 1,3-disubstituted adamantane core simplifies the spectrum, though the protons on the cage still produce a series of overlapping multiplets.

A typical ¹H NMR spectrum, recorded in a solvent such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) at 400 MHz, shows several key features. The protons on the adamantane skeleton appear as a group of multiplets in the upfield region, generally between 1.46 and 2.12 ppm. kbfi.ee Specifically, the spectrum can be resolved into distinct multiplets corresponding to the different methylene (B1212753) (CH₂) and methine (CH) protons of the cage structure. kbfi.ee

The protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, they typically appear as broad singlets at much lower fields due to hydrogen bonding and chemical exchange. The hydroxyl proton signal is observed around 4.45 ppm, while the highly deshielded carboxylic acid proton appears significantly downfield, around 11.97 ppm. kbfi.ee The integration of these signals confirms the presence of one proton for each functional group.

Interactive Data Table: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 1.462-1.517 | Multiplet (m) | 2H | Adamantane cage protons |

| 1.541-1.579 | Multiplet (m) | 4H | Adamantane cage protons |

| 1.637-1.645 | Multiplet (m) | 6H | Adamantane cage protons |

| 2.113-2.119 | Multiplet (m) | 2H | Adamantane cage protons |

| 4.450 | Broad Singlet (br, s) | 1H | -OH |

| 11.972 | Broad Singlet (br, s) | 1H | -COOH |

Data sourced from a 400 MHz spectrum. kbfi.ee

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information, identifying the chemical environment of each carbon atom in the molecule. Due to the symmetry of this compound, the spectrum displays fewer signals than the total number of carbon atoms. The adamantane cage consists of four types of carbons in this substituted form: two quaternary carbons bonded to the functional groups (C-1 and C-3), methine carbons (CH), and two sets of non-equivalent methylene carbons (CH₂).

The chemical shifts are heavily influenced by the electronegative oxygen atoms of the hydroxyl and carboxyl groups. The quaternary carbons directly attached to these groups (C-1 and C-3) are significantly deshielded and appear furthest downfield among the cage carbons. Based on data from similar adamantane derivatives, the carbon bearing the hydroxyl group (C-OH) and the carbon bearing the carboxylic acid group (C-COOH) are expected in the range of 65-75 ppm and 40-50 ppm, respectively. mdpi.com The carboxylic carbon itself (-COOH) would appear much further downfield, typically in the 170-185 ppm region. chemicalbook.com

The methine and methylene carbons of the adamantane cage resonate at higher fields, generally between 25 and 45 ppm. chemicalbook.com The specific chemical shifts are influenced by their proximity to the electron-withdrawing substituents.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| ~177 | Quaternary | -C OOH |

| ~68 | Quaternary | C -OH |

| ~45-50 | Methylene | CH₂ adjacent to C-OH |

| ~40-45 | Methylene | CH₂ adjacent to C-COOH |

| ~40 | Quaternary | C -COOH |

| ~35 | Methylene | CH₂ |

| ~27-30 | Methine | CH |

Note: These are predicted values based on substituent effects and data from related adamantane structures. kbfi.eechemicalbook.com

For a molecule with several overlapping signals in the ¹H NMR spectrum, two-dimensional (2D) NMR techniques are essential for definitive structural assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would map the proton-proton coupling networks within the adamantane cage. Cross-peaks would appear between signals of protons that are coupled, typically those on adjacent carbon atoms (three-bond coupling). This would allow for the sequential "walking" through the cage structure, confirming the connectivity of the various CH and CH₂ groups.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon signals. An HSQC spectrum would definitively link each proton signal in the 1.46-2.12 ppm range to its corresponding carbon signal in the 25-50 ppm range, allowing for unambiguous assignment of the CH and CH₂ groups in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the quaternary carbons. For instance, protons on methylene groups adjacent to C-1 and C-3 would show correlations to the quaternary carbon signals, confirming the positions of the hydroxyl and carboxyl groups on the adamantane bridgeheads.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through ionization and fragmentation.

Under Electron Ionization (EI) conditions, this compound (molar mass: 196.24 g/mol ) would be expected to produce a molecular ion peak (M⁺˙) at m/z 196. sigmaaldrich.com However, due to the presence of the functional groups, this peak may be weak or absent.

The fragmentation pattern is highly characteristic of the adamantane structure. The most significant fragmentation pathway for 1-substituted adamantanes is the loss of the substituent to form the highly stable adamantyl cation. For 1-adamantanecarboxylic acid, the base peak is observed at m/z 135, corresponding to the loss of the carboxyl group ([M-COOH]⁺). nih.gov

For this compound, several key fragmentation pathways are anticipated:

Loss of the Carboxyl Group: Cleavage of the C-C bond between the cage and the carboxyl group would lead to a prominent ion at m/z 151, corresponding to the 3-hydroxyadamantyl cation ([M-COOH]⁺).

Loss of Water: The hydroxyl group can be eliminated as a neutral water molecule (18 Da), leading to a fragment ion at m/z 178 ([M-H₂O]⁺˙).

Sequential Losses: A combination of these losses is also probable, such as the loss of water followed by the loss of a carboxyl radical, or vice-versa, leading to further fragment ions.

Cage Fragmentation: At higher energies, the adamantane cage itself can fragment, producing a characteristic series of smaller ions.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. Due to the high polarity and low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to make the molecule more volatile and thermally stable. nih.gov

A common method is silylation, where the active hydrogens of the hydroxyl and carboxyl groups are replaced with a nonpolar group, such as a trimethylsilyl (TMS) group. This chemical modification reduces intermolecular hydrogen bonding, significantly increasing the volatility of the compound.

Once derivatized, the compound can be injected into the GC-MS system.

Gas Chromatography (GC): The derivatized analyte is separated from other components in the sample based on its boiling point and affinity for the GC column's stationary phase. This provides a characteristic retention time that can be used for identification. The use of GC to monitor the synthesis of this compound has been reported.

Mass Spectrometry (MS): As the derivatized compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by EI). The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint for identification, which can be compared against spectral libraries.

X-Ray Diffraction for Crystal Structure Determination

The crystal structure of this compound has been determined to belong to a specific crystal system and space group, which dictates the symmetry and repeating pattern of the molecules within the crystal lattice. iucr.org Such detailed structural information is fundamental to understanding the physical properties of the compound and its interactions in a solid-state environment.

Intermolecular Hydrogen Bonding Analysis

X-ray diffraction studies reveal that the crystal structure of this compound is extensively influenced by intermolecular hydrogen bonding. iucr.orgnih.gov These non-covalent interactions occur between the hydroxyl (-OH) and carboxyl (-COOH) functional groups of adjacent molecules. Specifically, the hydrogen atom of the hydroxyl group acts as a donor to an oxygen atom of a carboxyl group on a neighboring molecule, and the hydrogen atom of the carboxyl group donates to an oxygen atom on another molecule.

The geometric parameters of these hydrogen bonds have been precisely measured, defining the strength and directionality of these interactions. iucr.org For instance, two primary hydrogen bonds dictate the structure: one between the carboxylic acid's hydroxyl group (O3-H3) and the carbonyl oxygen (O2) of a second molecule, and another between the alcohol's hydroxyl group (O1-H1) and the carbonyl oxygen (O2) of a third molecule, related by a center of inversion. iucr.org

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O3-H3···O2 | - | 1.69 | 2.615 | 169 |

| O1-H1···O2 | - | 1.98 | 2.777 | 178 |

Crystal Packing and Supramolecular Assembly

The extensive network of hydrogen bonds is the primary organizing force in the crystal packing of this compound, leading to a well-defined supramolecular assembly. iucr.org These directed interactions guide the molecules to arrange into chains and higher-order structures. The interplay between the hydrogen-bonded chains, governed by symmetry operations within the crystal lattice, results in a stable, three-dimensional architecture. iucr.org

The packing is further influenced by weaker van der Waals forces between the lipophilic adamantane cages. The efficient packing of these bulky, rigid frameworks around the hydrogen-bonding network is a key feature of the supramolecular structure. This ordered arrangement, where molecules are interlinked through specific, directional forces, is crucial in determining the compound's macroscopic properties, such as its melting point and solubility.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its specific chemical bonds. The key functional groups—hydroxyl, carboxyl, and the alkane framework—each produce characteristic signals.

The carboxylic acid group gives rise to a very broad O–H stretching band, typically in the 3300-2500 cm⁻¹ region, which often overlaps with the C-H stretching vibrations. lumenlearning.com The carbonyl (C=O) stretch from the carboxylic acid is a strong, sharp absorption expected between 1760 and 1690 cm⁻¹. lumenlearning.com The hydroxyl (-OH) group from the alcohol function also contributes to the broad absorption in the O-H stretching region, typically around 3550-3200 cm⁻¹. ucla.edu The adamantane cage, being an alkane structure, displays C–H stretching absorptions in the 3000–2850 cm⁻¹ range and C–H bending vibrations at lower wavenumbers. lumenlearning.comlibretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Broad, Strong |

| Alcohol O-H | Stretch | 3550 - 3200 | Broad, Strong |

| Alkane C-H | Stretch | 3000 - 2850 | Medium to Strong |

| Carbonyl C=O | Stretch | 1760 - 1690 | Strong |

| Carboxylic Acid C-O | Stretch | 1320 - 1210 | Medium |

Advanced Spectroscopic Techniques for Mechanistic Studies (e.g., Transient Spectroscopy)

Advanced spectroscopic methods, such as transient absorption spectroscopy, are employed to investigate short-lived intermediates and excited states in chemical reactions, providing insight into reaction mechanisms on timescales from femtoseconds to milliseconds. While these techniques are powerful for studying photochemical processes, electron transfer reactions, and conformational dynamics, specific studies utilizing transient spectroscopy for the mechanistic analysis of this compound are not widely documented in the scientific literature. The application of such techniques would be most relevant if the compound were involved in photochemical reactions or complex redox processes.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential biophysical technique for the separation, purification, and purity assessment of chemical compounds. nih.gov For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used.

High-Performance Liquid Chromatography (HPLC): This is a versatile method for purity analysis. A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid to suppress ionization of the carboxyl group) and an organic solvent such as acetonitrile or methanol. researchgate.net Detection can be achieved using a UV detector if the compound has a chromophore, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometry (MS). HPLC is also instrumental in separating enantiomers if a chiral version of the compound is synthesized, by using a chiral stationary phase. mst.edu

Gas Chromatography (GC): For GC analysis, the carboxyl and hydroxyl groups of this compound would likely require derivatization to increase volatility and thermal stability. However, methods have been developed for related adamantane derivatives, such as 3-amino-1-adamantanol, using a capillary column and a Flame Ionization Detector (FID). google.com Such a method could be adapted for this compound to assess the presence of volatile impurities. The technique is known for its high sensitivity and efficiency in separating components of a mixture. nih.govgoogle.com

Applications As a Versatile Synthetic Building Block

Precursor for Advanced Adamantane (B196018) Derivatives

1-Carboxy-3-adamantanol (also known as 3-hydroxy-1-adamantanecarboxylic acid) provides a strategic entry point to a variety of 1,3-disubstituted adamantane derivatives. The presence of both a carboxylic acid and a hydroxyl group allows for selective chemical transformations to access more complex molecules.

1,3-Adamantanediol (B44800) is a key intermediate in the synthesis of various polymers and pharmaceutical compounds. A highly efficient method for its preparation involves the direct conversion of this compound. This process leverages a one-pot reaction involving chlorination, decarbonylation, and hydrolysis.

The synthesis begins with the treatment of 3-hydroxyadamantane-1-carboxylic acid with thionyl chloride (SOCl₂). This step initiates both the chlorination of the hydroxyl group and the conversion of the carboxylic acid to an acyl chloride, which subsequently undergoes decarbonylation to yield 1,3-dichloro adamantane. This intermediate is then hydrolyzed in a triethylamine-water solution to produce 1,3-adamantanediol. This scalable route avoids the use of metal catalysts and achieves high purity and yields. One reported procedure achieves an isolated yield of up to 95% with a purity of 99%. researchgate.netmedchemexpress.com

| Starting Material | Reagents | Key Steps | Product |

| This compound | 1. Thionyl chloride (SOCl₂) 2. Triethylamine/Water | Chlorination, Decarbonylation, Hydrolysis | 1,3-Adamantanediol |

Table 1: Synthesis of 1,3-Adamantanediol.

1,3-Adamantanedicarboxylic acid is a crucial building block for high-performance polymers and metal-organic frameworks due to its rigidity and the divergent orientation of its carboxyl groups. google.comguidechem.com A direct synthetic pathway from this compound utilizes the Koch-Haaf carboxylation reaction. google.com

In this process, this compound is treated with formic acid in the presence of concentrated sulfuric acid. The strong acid medium facilitates the formation of a carbocation at the tertiary carbon bearing the hydroxyl group, which then reacts with carbon monoxide generated in situ from the formic acid. This introduces a second carboxylic acid group at the C3 position, yielding 1,3-adamantanedicarboxylic acid. google.comresearchgate.net A patent describes a two-step process where 1-adamantanecarboxylic acid is first oxidized to this compound, which is then carboxylated in this manner, achieving a total two-step yield of 65%. google.com

| Starting Material | Reagents | Reaction Type | Product |

| This compound | Formic acid, Concentrated sulfuric acid | Koch-Haaf Carboxylation | 1,3-Adamantanedicarboxylic Acid |

Table 2: Synthesis of 1,3-Adamantanedicarboxylic Acid.

3-Amino-1-adamantanemethanol is an important intermediate for various pharmaceuticals. While it is often synthesized from 1-adamantanecarboxylic acid via a Ritter reaction followed by reduction researchgate.netresearchgate.net, this compound can be envisioned as a precursor through a multi-step pathway. This would first involve the conversion of the 3-hydroxyl group into an amino group to form the key intermediate, 3-amino-1-adamantanecarboxylic acid. This transformation could be achieved through methods such as conversion to a suitable leaving group, followed by substitution with an azide (B81097) and subsequent reduction.

Once 3-amino-1-adamantanecarboxylic acid is obtained, the final step is the selective reduction of the carboxylic acid to a primary alcohol. This has been accomplished using reagents like boron trifluoride etherate in dry tetrahydrofuran (B95107) to yield 3-amino-1-adamantanemethanol. prepchem.com

| Intermediate | Reagent | Reaction Type | Final Product |

| 3-Amino-1-adamantanecarboxylic acid | Boron trifluoride etherate | Reduction | 3-Amino-1-adamantanemethanol |

Table 3: Reduction to 3-Amino-1-adamantanemethanol.

The conversion of this compound to 1-adamantanecarboxaldehyde represents a significant synthetic challenge, requiring the selective reduction of the carboxylic acid to an aldehyde while simultaneously removing the hydroxyl group at the C3 position. Due to this complexity, direct synthetic routes from this precursor are not commonly reported in the literature.

Typically, 1-adamantanecarboxaldehyde is synthesized via more direct methods, such as the GaCl₃-mediated carbonylation of adamantane itself. medchemexpress.com A hypothetical conversion from this compound would necessitate a two-stage transformation: first, a dehydroxylation step to convert the starting material into 1-adamantanecarboxylic acid, followed by a controlled partial reduction of the carboxylic acid to the aldehyde. The reduction of a carboxylic acid to an aldehyde requires specific reagents that can stop the reaction at the aldehyde stage without proceeding to the primary alcohol.

Construction of Coordination Polymers and Metal-Organic Frameworks

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The properties of these materials, such as porosity and catalytic activity, are dictated by the geometry of the organic linkers. Bifunctional adamantane derivatives are highly sought-after linkers due to their rigid, well-defined structures.

This compound is an ideal candidate for an "angle-shaped" building block. mdpi.com The carboxylate group can coordinate with metal centers, while the hydroxyl group at the C3 position can either participate in secondary coordination or serve as a point for further functionalization. This bifunctionality allows for the creation of complex, non-linear network structures. Research on analogous molecules, such as 3-(azol-1-yl)-1-adamantanecarboxylic acids, has demonstrated the successful synthesis of 1D and 2D coordination polymers. mdpi.comresearchgate.net In these structures, the adamantane derivative bridges metal centers, with the rigid scaffold ensuring a predictable and stable framework. The use of this compound as a linker would similarly enable the construction of robust frameworks with potential applications in catalysis, gas storage, and separation.

Development of Multifunctional Scaffolds for Medicinal Chemistry Research

The adamantane cage is widely used in medicinal chemistry due to its unique combination of properties: it is a rigid, conformationally locked scaffold that is also highly lipophilic, which can enhance a drug's ability to cross cell membranes. google.comgrafiati.com this compound serves as a strategically important starting point for creating multifunctional scaffolds for drug development and diagnostics. pubcompare.airesearchgate.net

The 1,3-disubstituted pattern allows for the development of rigid multivalent scaffolds. mdpi.com For instance, the carboxylic acid can be used as a handle to attach a targeting ligand, while the hydroxyl group can be modified to conjugate an effector molecule, such as a cytotoxic agent, a radiotracer, or a contrast agent. mdpi.comsigmaaldrich.com This orthogonal functionalization ensures that the different components of the conjugate are held in a precise three-dimensional arrangement, which can be critical for biological activity. The adamantane nucleus acts as a rigid core, preventing the collapse of the structure and presenting the attached functional groups in a well-defined geometry for interacting with biological targets like cell surface receptors. mdpi.com

Asymmetric and Orthogonally Functionalized Adamantane Scaffolds

The bifunctional nature of this compound makes it an ideal starting material for producing asymmetrically and orthogonally functionalized adamantane scaffolds. lookchem.com The adamantane cage acts as a rigid, three-dimensional core, and the ability to selectively address the carboxyl and hydroxyl groups allows for the introduction of different chemical entities at specific bridgehead positions. researchgate.net This controlled functionalization is a cornerstone of creating "3+1" scaffolds, where three bridgehead positions are derivatized with identical arms and the fourth position bears a unique, orthogonal functional group. lookchem.comresearchgate.net

Research has demonstrated the synthesis of such scaffolds for applications in medicinal and material chemistry. researchgate.net For instance, 3-hydroxyadamantane-1-carboxylic acid can be used as the initial reactant in multi-step syntheses. acs.org One functional group can be converted or coupled to a desired molecule, and the other functional group can subsequently be reacted to introduce a second, different molecule. This orthogonal strategy is essential for building complex molecular tools, such as conjugates for studying ligand-receptor interactions or multifunctional materials. acs.org The synthesis of these scaffolds often involves standard coupling techniques like amide formation or click chemistry, for which this compound provides the necessary reactive handles. lookchem.com

| Property | Description | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₆O₃ | nih.gov |

| Alternate Name | 3-Hydroxyadamantane-1-carboxylic acid | nih.gov |

| Core Structure | Rigid diamondoid (tricyclo[3.3.1.1³⁷]decane) cage | wikipedia.org |

| Key Feature | Orthogonal -COOH and -OH groups at bridgehead positions (C1 and C3) | nih.gov |

| Primary Synthetic Role | Starting material for asymmetrically functionalized scaffolds and complex adamantane derivatives | acs.orglookchem.com |

C3-Symmetric Multivalent Ligand Design

The rigid, tetrahedral geometry of the adamantane core makes it an exceptional platform for the design of C₃-symmetric ligands. researchgate.netmdpi.com These ligands, which feature three identical chemical arms radiating from the central core, are of significant interest in drug design and molecular recognition because they can effectively interact with biological targets that are themselves homotrimeric, such as certain proteins and viral components. mdpi.comnih.gov

While 1,3,5-trisubstituted adamantanes are the archetypal C₃-symmetric scaffolds, this compound serves as a foundational building block for their synthesis. researchgate.net The synthetic pathway can involve the initial functionalization of the 1- and 3-positions, followed by the introduction of a third group at the 5-position through established adamantane chemistry. The resulting tri-functionalized scaffold can then be elaborated to attach three identical ligands, such as peptides or carbohydrates, creating a multivalent system. researchgate.net These multivalent ligands often exhibit enhanced binding affinity and specificity for their targets compared to their monovalent counterparts, a phenomenon known as the multivalency effect. nih.gov Adamantane-based dendrons and scaffolds have been successfully used to create multivalent systems for applications in immunology and cancer therapy. mdpi.comnih.gov

Incorporation into Polymeric Materials and Surfactants

The unique properties of the adamantane cage—rigidity, thermal stability, and lipophilicity—make it a desirable component in advanced materials. This compound is explicitly identified as a valuable monomer for creating functional polymers and serves as a precursor for specialized surfactants. acs.orggoogleapis.com

The incorporation of adamantane units into polymer backbones is known to enhance their thermal properties. researchgate.net A patent for producing polymerizable adamantane derivatives lists this compound as a suitable starting material. googleapis.com The esterification or amidation of its carboxyl and/or hydroxyl groups with a polymerizable unsaturated compound can yield a monomer ready for polymerization. googleapis.com The resulting polymers benefit from the rigid adamantane skeleton, which can lead to higher glass transition temperatures and improved thermal stability compared to conventional aliphatic polymers. researchgate.net

In the field of surfactants, the bulky, hydrophobic adamantane cage acts as an effective hydrophobe. scilit.com this compound can be chemically modified to produce amphiphilic molecules. For example, it is a direct precursor to 1,3-adamantanediol, which has been utilized as a spacer in the synthesis of adamantane-based Gemini surfactants. acs.org These surfactants have demonstrated excellent performance, including a significant ability to reduce water surface tension, good emulsifying properties, and low critical micelle concentration (CMC) values, which is a measure of surfactant efficiency. acs.orgscilit.com The presence of both hydrophilic (-COOH, -OH) and lipophilic (adamantane cage) moieties within a single, rigid structure makes this compound a highly attractive precursor for novel surfactant design. researchgate.netresearchgate.net

| Material Type | Adamantane Precursor | Key Research Finding | Reference |

|---|---|---|---|

| Polymer | 1,3-Dehydroadamantane | Cationic ring-opening polymerization yields poly(1,3-adamantane) with high thermal stability (10% weight loss at 470°C). | researchgate.net |

| Polymerizable Monomer | This compound | Can be esterified with polymerizable compounds (e.g., (meth)acrylates) to form monomers for functional polymers. | googleapis.com |

| Gemini Surfactant | 1,3-Adamantanediol (from 3-hydroxyadamantane-1-carboxylic acid) | Used as a spacer for Gemini surfactants with low critical micelle concentration (CMC) and excellent foaming properties. | acs.org |

| Cationic Surfactant | N,N-dimethylaminoadamantane | Resulting surfactants have a CMC approximately 2/5 that of conventional surfactants with similar chain lengths due to the adamantyl group's hydrophobicity. | scilit.com |

| Trimeric Cationic Surfactant | Adamantane (via 1,3,5-trihydroxyadamantane) | Synthesized using an adamantane spacer to produce degradable trimeric surfactants with ester groups. | tandfonline.com |

Structure Activity Relationship Sar Studies in Mechanistic Contexts

Correlating Adamantane (B196018) Core Modifications with Mechanistic Activity

Modifications to the adamantane core can profoundly alter the mechanistic activity of its derivatives. ontosight.ai The adamantane cage itself is not merely a passive scaffold; its size and shape are critical for activities such as blocking ion channels. scispace.com For instance, the antiviral activity of simple adamantane amines like amantadine (B194251) is attributed to the physical blockage of viral ion channels, a mechanism highly dependent on the molecular dimensions of the adamantane core. scispace.comnih.gov